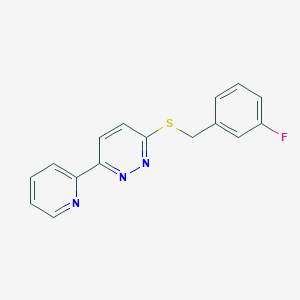

3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine

Description

Propriétés

IUPAC Name |

3-[(3-fluorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3S/c17-13-5-3-4-12(10-13)11-21-16-8-7-15(19-20-16)14-6-1-2-9-18-14/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISTWNMAPGDNDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-fluorobenzyl chloride and 2-bromopyridine.

Formation of Thioether: The 3-fluorobenzyl chloride is reacted with sodium thiolate to form the 3-fluorobenzylthio intermediate.

Cyclization: The 3-fluorobenzylthio intermediate is then reacted with 2-bromopyridine under basic conditions to form the pyridazine ring, resulting in the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Analyse Des Réactions Chimiques

3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents like sodium borohydride.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Applications De Recherche Scientifique

3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mécanisme D'action

The mechanism of action of 3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine can be compared with other similar compounds, such as:

3-((3-Chlorobenzyl)thio)-6-(pyridin-2-yl)pyridazine: This compound has a chlorine atom instead of a fluorine atom on the benzyl group, which may affect its reactivity and biological activity.

3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine: This compound has a methyl group instead of a fluorine atom, which can influence its chemical properties and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to its analogs.

Activité Biologique

3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine is a compound of interest due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This structure includes a pyridazine core substituted with a thioether group and a fluorobenzyl moiety, which may influence its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyridazine derivatives. Although specific data on this compound is limited, related compounds have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 6-(1H-Benzimidazol-2-yl)-3-thio | 40 | E. faecalis |

| 6-(1H-Benzimidazol-2-yl)-4-thio | 50 | P. aeruginosa |

| 5-Furyl pyrimidine derivative | 30 | S. typhi |

These findings suggest that modifications to the thioether and heterocyclic components can enhance antibacterial potency, indicating potential for further exploration with the target compound.

Anti-inflammatory Activity

The anti-inflammatory effects of compounds containing similar structural motifs have been documented. For instance, derivatives that inhibit the PI3K/Akt signaling pathway have shown promise in reducing inflammation markers such as IL-6 and NO production.

Case Study: Pinosylvin Derivative

A study demonstrated that pinosylvin, a stilbene derivative, exhibited anti-inflammatory properties by suppressing cytokine production in macrophages at concentrations as low as 16.6 µM . This suggests that similar compounds may exert comparable effects through modulation of inflammatory pathways.

Anticancer Activity

Compounds with pyridazine structures have also been evaluated for their anticancer properties. The introduction of fluorine atoms has been associated with enhanced activity against cancer cell lines.

Table 2: Anticancer Activity of Pyridazine Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Pyridazine derivative A | 25 | HT-29 (Colon Cancer) |

| Pyridazine derivative B | 30 | Hepatocellular carcinoma |

Research indicates that the presence of halogen substituents like fluorine can significantly improve the efficacy of these compounds against cancer cells .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial survival and cancer cell proliferation.

- Modulation of Signaling Pathways : Targeting pathways such as PI3K/Akt can lead to reduced cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.